Ethyne-1,2-diamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyne-1,2-diamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium . In this reaction, hydrogen chloride is generated, which forms a salt with the amine. The amine is liberated by the addition of sodium hydroxide and can then be recovered by rectification . Another industrial route involves the reaction of ethanolamine and ammonia .
Industrial Production Methods
The industrial production of this compound involves the use of high-pressure hydrogenation reactors and ion exchange resins. For instance, iminodiacetonitrile is dissolved in an organic solvent, and an ion exchange resin is added along with a stabilizing agent. The mixture undergoes hydrogenation in the presence of a hydrogenation catalyst at temperatures between 50-150°C and pressures of 5-25 MPa .
Chemical Reactions Analysis
Types of Reactions
Ethyne-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen, sodium hydroxide, and various electrophiles. The conditions for these reactions vary but often involve elevated temperatures and pressures .
Major Products
The major products formed from reactions involving this compound include derivatives with carboxylic acids, nitriles, alcohols, alkylating agents, carbon disulfide, and aldehydes and ketones .
Scientific Research Applications
Ethyne-1,2-diamine has a wide range of scientific research applications:
Mechanism of Action
Ethyne-1,2-diamine exerts its effects through various molecular targets and pathways. It acts as a dihydropteroate synthase inhibitor in certain bacterial strains, affecting their metabolic pathways . Additionally, it can form complexes with metal ions, which can influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diaminopropane
- 1,3-Diaminopropane
- Ethylamine
- Ethylenedinitramine
Uniqueness
Ethyne-1,2-diamine is unique due to its versatility as a building block in chemical synthesis and its ability to form stable complexes with metal ions. Its wide range of applications in various fields, including chemistry, biology, medicine, and industry, sets it apart from other similar compounds .
Properties
IUPAC Name |
ethyne-1,2-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2/c3-1-2-4/h3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAFCJWTBHYLDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#CN)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477096 | |
Record name | ethyne-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4403-54-7 | |
Record name | ethyne-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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